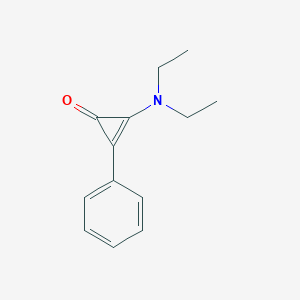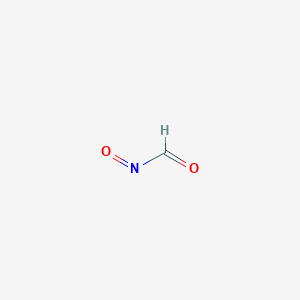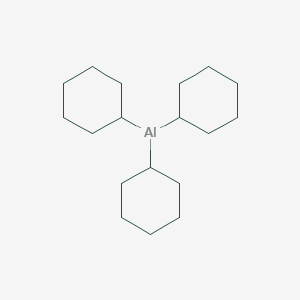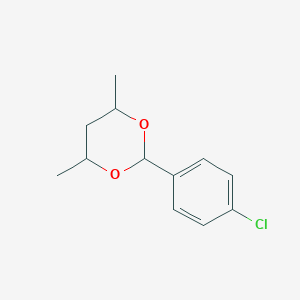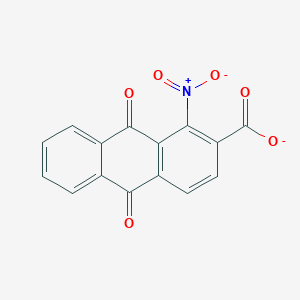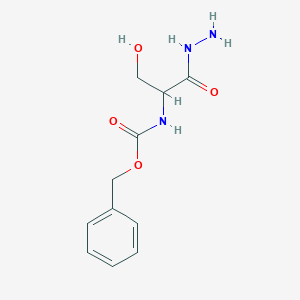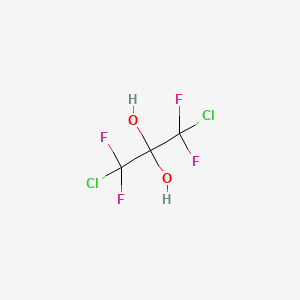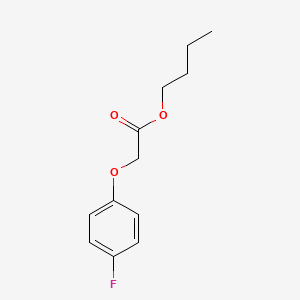
Disulfide, 1,1-dimethylethyl phenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disulfide, 1,1-dimethylethyl phenyl is an organic compound with the molecular formula C10H14S2. It is characterized by the presence of a disulfide bond (S-S) and is often used in various chemical reactions and industrial applications due to its unique properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Disulfide, 1,1-dimethylethyl phenyl can be synthesized through the oxidation of thiols. One common method involves the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. For example, the oxidation of thiophenol with iodine yields diphenyl disulfide . Another method involves the use of 1-chlorobenzotriazole (BtCl) to form benzotriazolated thiol, which then reacts with another thiol to form the disulfide bond .
Industrial Production Methods
Industrial production of disulfides often involves the use of mild oxidizing agents and controlled reaction conditions to ensure high yields and purity. The use of molecular oxygen as an oxidant in the presence of catalysts is a common industrial method .
Análisis De Reacciones Químicas
Types of Reactions
Disulfide, 1,1-dimethylethyl phenyl undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of the disulfide bond can yield thiols.
Substitution: The disulfide bond can participate in substitution reactions, where one sulfur atom is replaced by another group.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts can be used to facilitate reactions involving disulfides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Aplicaciones Científicas De Investigación
Disulfide, 1,1-dimethylethyl phenyl has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of disulfide, 1,1-dimethylethyl phenyl involves the formation and cleavage of the disulfide bond. This bond can undergo redox reactions, where it is reduced to thiols or oxidized to sulfoxides and sulfones. These reactions are crucial in various biochemical processes, including protein folding and stabilization .
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl disulfide: Similar structure but with phenyl groups instead of tert-butyl groups.
Dimethyl disulfide: Contains methyl groups instead of tert-butyl and phenyl groups.
Diethyl disulfide: Contains ethyl groups instead of tert-butyl and phenyl groups.
Uniqueness
Disulfide, 1,1-dimethylethyl phenyl is unique due to the presence of both tert-butyl and phenyl groups, which impart distinct chemical properties and reactivity compared to other disulfides. This makes it particularly useful in specific synthetic applications and industrial processes .
Propiedades
Número CAS |
2943-20-6 |
|---|---|
Fórmula molecular |
C10H14S2 |
Peso molecular |
198.4 g/mol |
Nombre IUPAC |
(tert-butyldisulfanyl)benzene |
InChI |
InChI=1S/C10H14S2/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clave InChI |
KGYZTVHXXZFMPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)SSC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



